molecular formula C23H26N2O2 B11161910 4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-phenylpyrrolidin-2-one

4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-phenylpyrrolidin-2-one

Cat. No.: B11161910
M. Wt: 362.5 g/mol
InChI Key: AFJCMLYWQUHTOF-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-phenylpyrrolidin-2-one is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-phenylpyrrolidin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidinone rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-phenylpyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the piperidine ring but lacks the pyrrolidinone moiety.

    N-Benzyl-4-hydroxypiperidine: Similar structure but with a hydroxyl group instead of the carbonyl linkage.

    4-Piperidin-1-ylbenzonitrile: Contains a piperidine ring with a benzonitrile group.

Uniqueness

4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-phenylpyrrolidin-2-one is unique due to its combined piperidine and pyrrolidinone rings, offering distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

4-(4-benzylpiperidine-1-carbonyl)-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C23H26N2O2/c26-22-16-20(17-25(22)21-9-5-2-6-10-21)23(27)24-13-11-19(12-14-24)15-18-7-3-1-4-8-18/h1-10,19-20H,11-17H2

InChI Key

AFJCMLYWQUHTOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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